molecular formula C18H31NO4 B14853961 Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate

Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate

Katalognummer: B14853961
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: MCDSTNFTHDRCLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(tert-butoxycarbonylamino)spiro[55]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the reaction of a suitable precursor with tert-butyl carbamate under controlled conditions to introduce the tert-butoxycarbonylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of spirocyclic drugs with unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The tert-butoxycarbonylamino group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 3-(tert-butoxycarbonylamino)spiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C18H31NO4

Molekulargewicht

325.4 g/mol

IUPAC-Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C18H31NO4/c1-17(2,3)23-16(21)19-14-7-11-18(12-8-14)9-5-13(6-10-18)15(20)22-4/h13-14H,5-12H2,1-4H3,(H,19,21)

InChI-Schlüssel

MCDSTNFTHDRCLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)C(=O)OC)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.